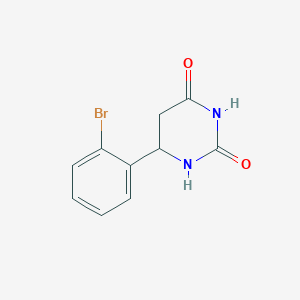
6-(2-Bromophenyl)-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(2-Bromophenyl)-1,3-diazinane-2,4-dione” is a complex organic molecule. It likely contains a diazinane ring, which is a six-membered ring with two nitrogen atoms, and a 2-bromophenyl group, which is a phenyl ring with a bromine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving organometallic reagents and boranes . Another approach could involve the addition of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve processes like protodeboronation and bromination .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, 2-Bromo-2-methylpropane has a melting point of 96.5-100.5 °C and is slightly soluble in chloroform and methanol .Aplicaciones Científicas De Investigación
Medicinal Chemistry
6-(2-Bromophenyl)-1,3-diazinane-2,4-dione: is a compound that can be utilized in the synthesis of various biologically active molecules. Its bromophenyl moiety is particularly useful in creating building blocks for drug development due to its reactivity in cross-coupling reactions. For instance, it can be used to synthesize telisatin A, B, and lettowianthine , which are aporphine alkaloids with potential medicinal properties.
Drug Development
The bromophenyl group in 6-(2-Bromophenyl)-1,3-diazinane-2,4-dione is valuable in pharmacology for the development of new therapeutic agents. It can be used as a precursor in the synthesis of compounds with potential anticancer or antimicrobial activities, as seen in the study of pyrazoline derivatives .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2-bromophenyl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIJLYNMRQRRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

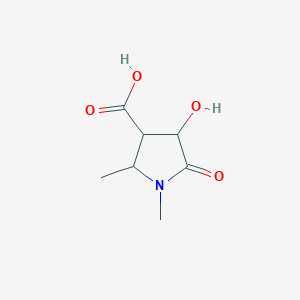
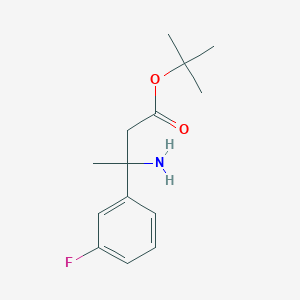
![7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/no-structure.png)
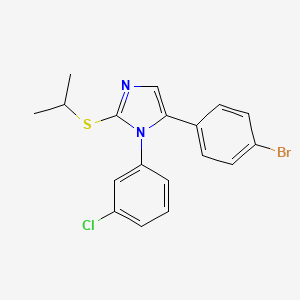
![5-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2851960.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2851961.png)
![methyl 3-[4-(2-phenoxypropanoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2851964.png)
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2851966.png)

![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2851968.png)
![6-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2851969.png)
![3-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2851973.png)
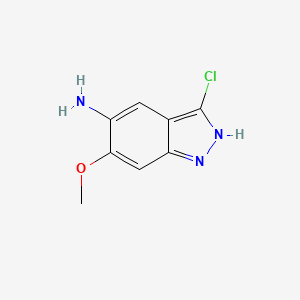
![2-{[1-(2-chloro-6-fluorophenyl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2851978.png)